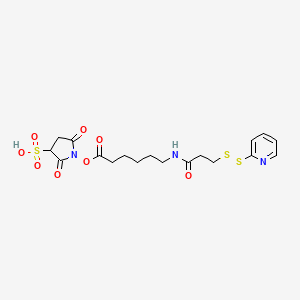
Sulfo-LC-SPDP
Vue d'ensemble
Description
Sulfo-LC-SPDP is a heterobifunctional, thiol-cleavable, and membrane impermeable crosslinker . It contains an amine-reactive N-hydroxysuccinimide (NHS) ester that reacts with lysine residues to form a stable amide bond .
Synthesis Analysis
Sulfo-LC-SPDP releases a byproduct, pyridine-2-thione, after reacting with free sulfhydryl groups . The reaction can be easily followed by measuring the release of this byproduct at 343 nm . The SPDP reagents produce disulfide-containing linkages that can be cleaved later with reducing agents such as dithiothreitol (DTT) .Molecular Structure Analysis
Sulfo-LC-SPDP is Sulfosuccinimidyl 6- (3’- [2-pyridyldithio]-propionamido)hexanoate . It has a long-chain structure that allows it to form cleavable (reducible) disulfide bonds with cysteines .Chemical Reactions Analysis
Sulfo-LC-SPDP releases a byproduct, pyridine-2-thione, after reacting with free sulfhydryl groups . This reaction can be easily followed by measuring the release of this byproduct at 343 nm .Physical And Chemical Properties Analysis
Sulfo-LC-SPDP is water-soluble and reacts rapidly with any primary amine-containing molecule . The disulfide bond in the spacer arm is readily cleaved by 10-50 mM DTT or TCEP at pH 8.5 .Applications De Recherche Scientifique
- Sulfo-LC-SPDP facilitates reversible crosslinking of proteins. By forming disulfide bonds with cysteine residues, it allows researchers to create transient protein complexes that can be dissociated under reducing conditions. This property is valuable for studying protein interactions and dynamics .
- Researchers can attach sulfhydryl groups to proteins by reacting Sulfo-LC-SPDP with lysine residues. This modification enables subsequent conjugation with other molecules, such as fluorescent probes or affinity tags, for various downstream applications .
- Sulfo-LC-SPDP plays a crucial role in generating antibody-enzyme conjugates and other bioconjugates. In a two-step reaction, it crosslinks proteins, allowing the attachment of enzymes, haptens, or other biomolecules to antibodies. These conjugates find applications in immunoassays, diagnostics, and targeted therapies .
- Haptens (small molecules) can be attached to carrier proteins using Sulfo-LC-SPDP. This process is essential for generating immunogens for antibody production. By coupling haptens to carrier proteins, researchers can raise antibodies specific to the hapten .
- Immunotoxins are hybrid molecules that combine an antibody or antibody fragment with a toxin. Sulfo-LC-SPDP facilitates the conjugation of toxins to antibodies, allowing the development of targeted immunotoxins for cancer therapy or other applications .
- Sulfo-LC-SPDP is not membrane-permeable, making it suitable for cell surface labeling. Researchers can use it to selectively label cell surface proteins or receptors. The water solubility of Sulfo-LC-SPDP ensures efficient reactions with amino groups on cell surfaces .
Reversible Protein Crosslinking
Adding Sulfhydryl Groups to Proteins
Creating Antibody-Enzyme and Bioconjugates
Hapten-Carrier Protein Conjugation
Immunotoxin Preparation
Cell Surface Labeling and Membrane Impermeability
Mécanisme D'action
Target of Action
Sulfo-LC-SPDP primarily targets amino and sulfhydryl groups . These groups are found in various biological molecules, including proteins. The compound’s interaction with these groups facilitates the formation of crosslinks, which are crucial in various biological processes.
Mode of Action
Sulfo-LC-SPDP operates through a process known as amine-to-sulfhydryl conjugation . It contains an amine-reactive N-hydroxysuccinimide (NHS) ester that reacts with lysine residues to form a stable amide bond . The other end of the spacer arm is terminated in the pyridyl disulfide group that reacts with sulfhydryls to form a reversible disulfide bond .
Biochemical Pathways
The compound’s mode of action affects various biochemical pathways, particularly those involving protein interactions. By forming crosslinks between proteins, Sulfo-LC-SPDP can influence the structure and function of proteins, thereby affecting the pathways in which these proteins are involved .
Pharmacokinetics
Sulfo-LC-SPDP is water-soluble , which enhances its bioavailability. The compound’s sulfo-NHS ester reacts rapidly with any primary amine-containing molecule , facilitating its distribution within the biological system.
Result of Action
The primary result of Sulfo-LC-SPDP’s action is the formation of reversible disulfide bonds . These bonds can be cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) at pH 8.5 . This property allows for the separation of crosslinked products, which can be crucial in various research and clinical applications .
Action Environment
The action of Sulfo-LC-SPDP is influenced by various environmental factors. Additionally, the compound’s reactivity may be influenced by the pH of the environment, as its disulfide bonds can be cleaved at a pH of 8.5 . The compound’s water solubility also suggests that it may be more effective in aqueous environments.
Safety and Hazards
Orientations Futures
Sulfo-LC-SPDP is used in various applications such as reversible crosslinking of proteins, adding sulfhydryl groups to proteins by attachment to lysine residues, protein crosslinking to create antibody-enzyme and other bioconjugates via a two-step reaction, attaching haptens to carrier proteins for antibody production, and preparing immunotoxin conjugates .
Propriétés
IUPAC Name |
2,5-dioxo-1-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexanoyloxy]pyrrolidine-3-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O8S3/c22-14(8-11-30-31-15-6-3-5-10-20-15)19-9-4-1-2-7-17(24)29-21-16(23)12-13(18(21)25)32(26,27)28/h3,5-6,10,13H,1-2,4,7-9,11-12H2,(H,19,22)(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNTZYQMIUCEBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O8S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfo-LC-SPDP | |
CAS RN |
169751-10-4 | |
| Record name | Sulphosuccinimidyl 6-[3-(2-pyridyldithio)propionamido]hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



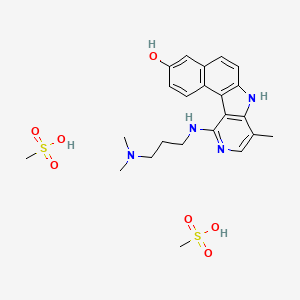
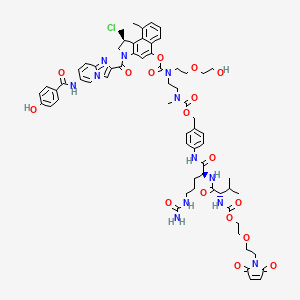


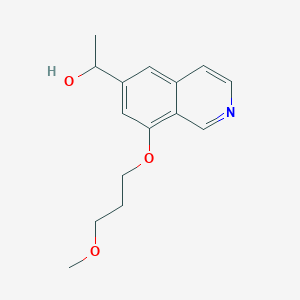
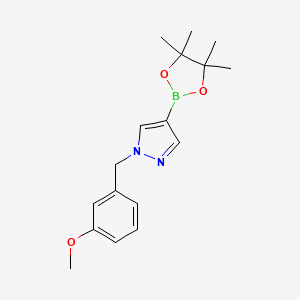

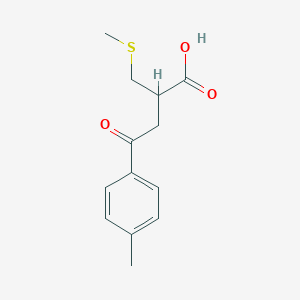

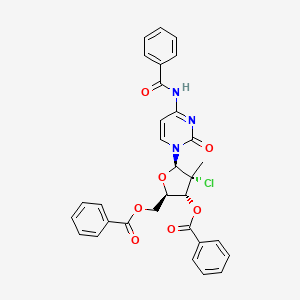

![(S)-Methyl 8-(chloromethyl)-4-hydroxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B3181907.png)

